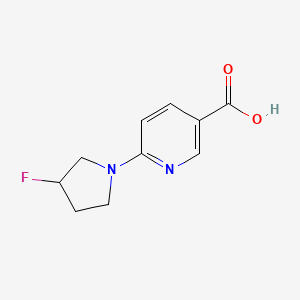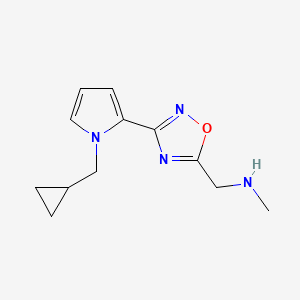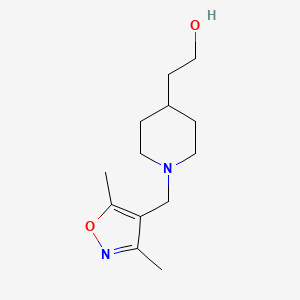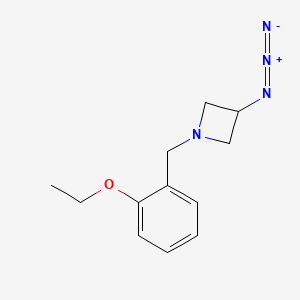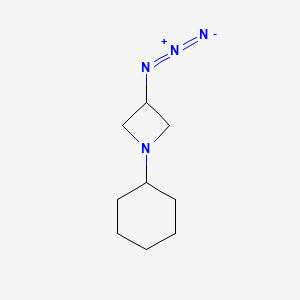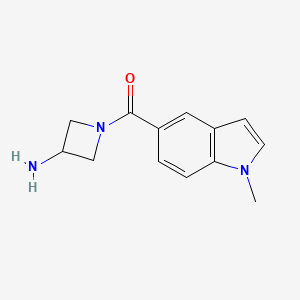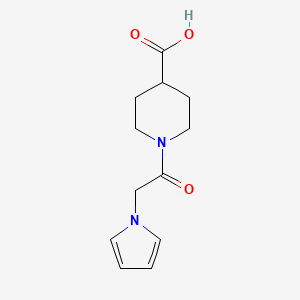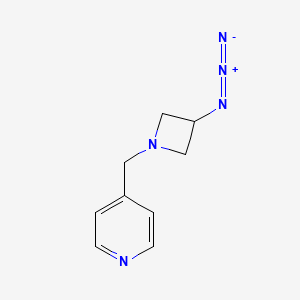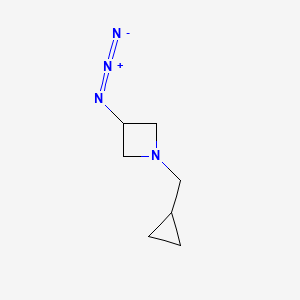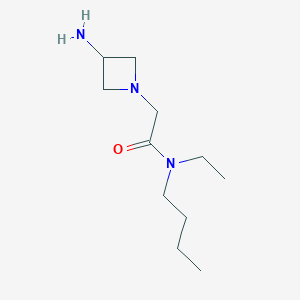![molecular formula C11H24N2 B1488922 Tert-butyl[(1-méthylpipéridin-3-yl)méthyl]amine CAS No. 1247691-01-5](/img/structure/B1488922.png)
Tert-butyl[(1-méthylpipéridin-3-yl)méthyl]amine
Vue d'ensemble
Description
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Dérivés de Pyrazole
“Tert-butyl[(1-méthylpipéridin-3-yl)méthyl]amine” peut être utilisé dans la synthèse de dérivés de pyrazole . Le pyrazole est un hétérocycle à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Les dérivés de pyrazole ont attiré davantage l'attention en raison de leur large éventail d'activités physiologiques et pharmacologiques .
Préparation des Principes Actifs Pharmaceutiques
Les amines N-hétérocycliques, telles que “this compound”, sont des précurseurs clés dans la préparation des principes actifs pharmaceutiques, des molécules bioactives, des produits naturels et des produits agrochimiques .
Synthèse des Amines N-hétérocycliques
Ce composé peut être utilisé dans la synthèse de nouvelles amines N-hétérocycliques. Ces amines sont des éléments de construction précieux dans la découverte de médicaments et la synthèse organique moderne .
Amination Réductrice
“this compound” peut être utilisé dans l'amination réductrice, une approche couramment utilisée dans l'industrie pharmaceutique pour la construction de liaisons C–N en raison de sa simplicité opérationnelle .
Synthèse des Imines Pyrazolyles
Ce composé peut être utilisé dans la synthèse des N-pyrazolyles imines . Ces imines sont des intermédiaires importants dans la synthèse de divers composés hétérocycliques .
Réactions de Condensation
“this compound” peut être utilisé dans des réactions de condensation pour synthétiser divers composés .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This interaction could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2, as seen in similar compounds, can influence axonal guidance and neuronal growth cone collapse , suggesting a potential role in neural development and function.
Result of Action
The regulation of voltage-gated sodium channels and crmp2, as seen in similar compounds, could potentially alter cellular electrical activity and influence neural development and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine . .
Analyse Biochimique
Biochemical Properties
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzyme, thereby affecting its function.
Cellular Effects
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation.
Molecular Mechanism
At the molecular level, Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction.
Metabolic Pathways
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can affect protein synthesis and folding.
Propriétés
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)12-8-10-6-5-7-13(4)9-10/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULGIXNZTXLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


